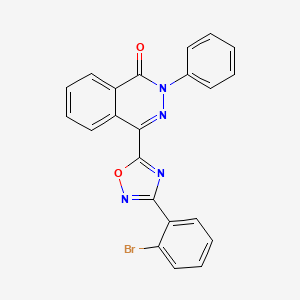

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Description

Properties

IUPAC Name |

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-18-13-7-6-12-17(18)20-24-21(29-26-20)19-15-10-4-5-11-16(15)22(28)27(25-19)14-8-2-1-3-9-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPXAWYCJAWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final step involves coupling the oxadiazole derivative with the phthalazinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the electronic properties of the molecule.

Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or light-emitting diodes.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

Mechanism of Action

The mechanism of action of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations:

- Linkage Type: The direct oxadiazole-phthalazinone linkage in the target compound contrasts with methylene-bridged analogs (e.g., ), which could alter conformational flexibility and electronic properties.

- Core Heterocycle: Replacement of phthalazinone with benzo[d]imidazol-2-one (e.g., ) modifies hydrogen-bonding capacity and aromatic stacking interactions.

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 445.3 g/mol. The structure includes a phthalazine core substituted with an oxadiazole moiety and a bromophenyl group, contributing to its biological profile.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one were evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The results indicated strong antifungal activity, particularly against Candida albicans, with MIC values ranging from 0.24 to 7.81 µg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.24 | Candida albicans |

| Compound B | 125 | E. coli |

| Compound C | 500 | Staphylococcus aureus |

Analgesic Activity

The analgesic properties of oxadiazole derivatives have also been investigated. In animal models, compounds containing similar structural motifs have demonstrated significant pain-relieving effects. The writhing test and hot plate test are standard methods used to evaluate analgesic activity. For example, a related study found that certain oxadiazole derivatives significantly reduced pain responses in these tests .

Table 2: Analgesic Activity Assessment

| Test Method | Compound Tested | Result |

|---|---|---|

| Writhing Test | Oxadiazole Derivative A | Significant reduction in writhing |

| Hot Plate Test | Oxadiazole Derivative B | Increased latency to respond |

Anti-inflammatory Activity

In addition to antimicrobial and analgesic effects, compounds similar to This compound have shown anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies suggest that these compounds may effectively bind to COX-2 targets, which are crucial in inflammation pathways .

Case Studies

A recent study synthesized several oxadiazole derivatives and assessed their biological activities. Among them, This compound was highlighted for its promising antimicrobial activity against resistant strains of bacteria and fungi .

In vivo studies demonstrated low toxicity levels in mice when tested using the OECD guidelines for acute toxicity assessment. Histopathological examinations revealed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. Key steps:

-

Oxadiazole Ring Formation : Use a nitrile oxide intermediate generated from 2-bromophenyl amidoxime via cyclization with activated carbonyl groups (e.g., phthalazinone derivatives) under reflux in anhydrous DCM or THF .

-

Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl group to the phthalazinone core. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (K₂CO₃) in a 1,4-dioxane/water solvent system .

-

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole Formation | Amidoxime + DCC, RT, 12h | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 8h | 70–85 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., oxadiazole proton at δ 8.5–9.0 ppm) and bromophenyl integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Br⁻ or phthalazinone moiety) .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor < 0.04. Crystallographic data confirms planarity of the oxadiazole-phthalazinone system .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathway of the oxadiazole ring in this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N-labeled amidoxime precursors to track nitrogen incorporation into the oxadiazole ring via 2D NMR .

- Kinetic Analysis : Monitor reaction intermediates by in situ FTIR (e.g., disappearance of nitrile oxide at ~2200 cm⁻¹) .

- Computational Modeling : DFT (B3LYP/6-31G*) to simulate transition states and activation barriers for cyclization steps .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Validation via Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) by comparing experimental X-ray bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR (DNMR) : Probe conformational flexibility at variable temperatures (e.g., hindered rotation in oxadiazole substituents) .

- Synchrotron Data : Collect high-resolution XRD data at synchrotron facilities (e.g., 0.7 Å resolution) to detect minor conformers .

Q. How can researchers evaluate the biological activity of this compound against kinase targets, and what assays are recommended?

- Methodological Answer :

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (Promega) with recombinant KRAS G12C or FLAP enzymes. IC₅₀ values are determined via dose-response curves (1 nM–10 µM) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugate) with confocal microscopy to assess intracellular localization in cancer cell lines (e.g., A549) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t₁/₂) .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

- Methodological Answer :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning. Validate with R₁ₛₑₚ values < 0.15 .

- Disorder in Bromophenyl Groups : Apply PART instructions in SHELX to model alternative conformers. Restrain anisotropic displacement parameters (ADPs) .

- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts. Use a crystal size of 0.2 × 0.2 × 0.1 mm³ for optimal diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.